![molecular formula C14H18N4O4S B2424451 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide CAS No. 320415-77-8](/img/structure/B2424451.png)
4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide is an organic compound with a structure that includes both a sulfonamide group and a pyrazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a series of well-defined steps:
Formation of the Pyrazole Core: : Starting with the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole nucleus.
Methoxymethylation: : Introducing the methoxymethyl group through a nucleophilic substitution reaction.
Attachment of the Sulfonamide Group: : Sulfonylation of aniline or its derivatives with a sulfonyl chloride under basic conditions.
Final Coupling: : Using a condensation reaction between the pyrazole derivative and the sulfonamide, typically facilitated by coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, this compound is synthesized using optimized processes to ensure high yield and purity. The reactions are typically carried out in large-scale reactors, with temperature and pH conditions meticulously controlled. Solvents such as dichloromethane or toluene might be used, and purification could involve techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various reactions:
Oxidation: : Depending on the substituents, it can be oxidized at the sulfonamide or the pyrazole ring.
Reduction: : Reduction reactions typically target the sulfonamide group, reducing it to an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: : Produces sulfonic acids or nitriles, depending on the site of oxidation.
Reduction: : Produces primary or secondary amines.
Substitution: : Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
This compound has multiple applications across different fields:
Chemistry: : Used as a building block in organic synthesis due to its functional groups.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its role in drug design, particularly as an antimicrobial agent.
Industry: : Used in materials science for its unique chemical properties, including solubility and stability.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: : Enzymes, receptors, and possibly nucleic acids.
Pathways Involved: : Inhibition of specific enzyme pathways, disruption of cell membrane synthesis.
Comparaison Avec Des Composés Similaires
Compared to similar sulfonamide and pyrazole derivatives, 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide stands out due to its unique substitution pattern:
Sulfonamides: : Often lack the pyrazole moiety, affecting their biological activity.
Pyrazoles: : Usually do not have the methoxymethyl and sulfonamide groups together, which influences their chemical reactivity and stability.
Similar compounds include:
4-{[3-(Dimethylamino)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}aniline
3-Methyl-1-phenyl-5-pyrazolone
N,N-dimethyl-4-{[3-(methylthio)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonamide
Each of these compounds has distinctive properties and applications, but none combine the specific functionalities present in this compound, making it a compound of significant interest in research and industry.
Propriétés
IUPAC Name |
4-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18(2)23(20,21)11-6-4-10(5-7-11)15-8-12-13(9-22-3)16-17-14(12)19/h4-8H,9H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXSLHHTKKIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
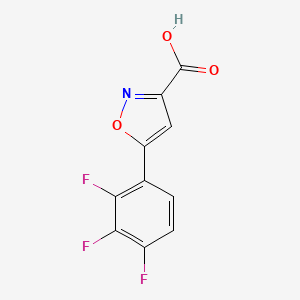
![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)
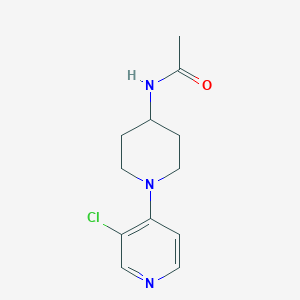
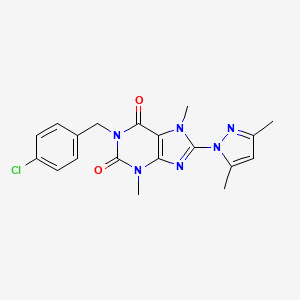
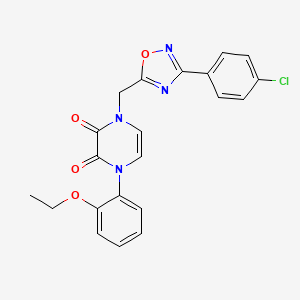
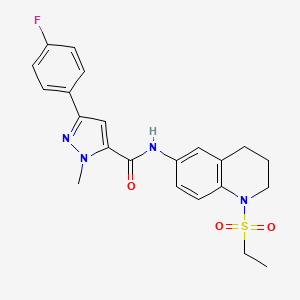
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)
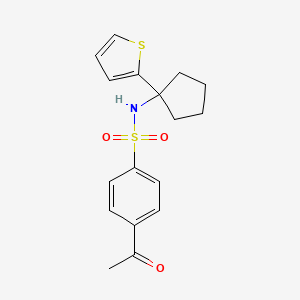
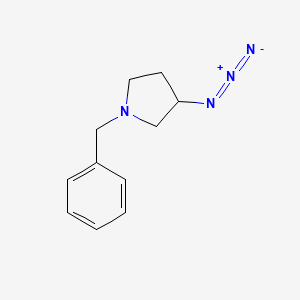
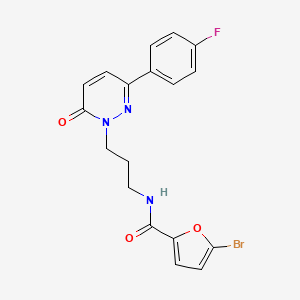
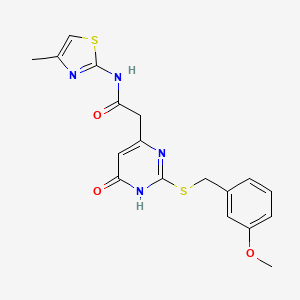
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
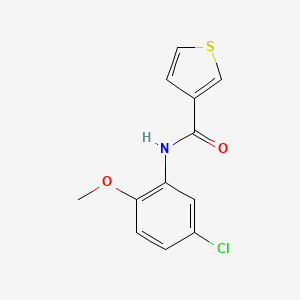
![N-[2,2-bis(furan-2-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2424391.png)
